(2E,4E)-6,6-dimethylhepta-2,4-dienal
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Overview
Description
(2E,4E)-6,6-dimethylhepta-2,4-dienal is an organic compound characterized by its conjugated diene structure and aldehyde functional group. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2E,4E)-6,6-dimethylhepta-2,4-dienal involves the Diels-Alder reaction. This reaction typically uses levoglucosenone and (2E,4E)-6-methylhepta-2,4-dienyl acetate as starting materials . The reaction conditions often include the use of a solvent such as petroleum ether and may require specific temperature and pressure settings to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes. These methods are designed to maximize efficiency and minimize costs, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-6,6-dimethylhepta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The diene structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions may involve catalysts like palladium or nickel, along with appropriate ligands and solvents.
Major Products
Oxidation: The major product is (2E,4E)-6,6-dimethylhepta-2,4-dienoic acid.
Reduction: The major product is (2E,4E)-6,6-dimethylhepta-2,4-dienol.
Substitution: Products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
(2E,4E)-6,6-dimethylhepta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anti-inflammatory properties, is ongoing.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (2E,4E)-6,6-dimethylhepta-2,4-dienal exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzyme activity and the alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(E,E)-hepta-2,4-dienal: Another dienal compound with similar reactivity but different structural properties.
(2E,4E)-hexa-2,4-dienal: A shorter-chain analog with comparable chemical behavior.
Uniqueness
(2E,4E)-6,6-dimethylhepta-2,4-dienal is unique due to its specific structural features, including the presence of a dimethyl group at the 6-position. This structural characteristic influences its reactivity and the types of reactions it can undergo, making it distinct from other dienal compounds.
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2E,4E)-6,6-dimethylhepta-2,4-dienal |
InChI |
InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4-8H,1-3H3/b6-4+,7-5+ |
InChI Key |
YXVYKPSVFIZOKO-YDFGWWAZSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/C=C/C=O |
Canonical SMILES |
CC(C)(C)C=CC=CC=O |
Origin of Product |
United States |
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